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Introduction
Diethyl 2-(dimethylaminomethylidene)propanedioate is a substituted diethyl malonate

derivative. Compounds within this class are recognized for their utility as versatile intermediates

in organic synthesis. The presence of the enamine functional group, conjugated with two ester

moieties, imparts unique reactivity, making it a valuable building block for the synthesis of

various heterocyclic compounds and molecules with potential biological activity. This technical

guide provides a comprehensive overview of the known physicochemical properties, synthetic

methodologies, and potential applications of Diethyl 2-

(dimethylaminomethylidene)propanedioate.

Physicochemical Properties
Quantitative data for Diethyl 2-(dimethylaminomethylidene)propanedioate is not extensively

reported in publicly available literature. The following table summarizes its fundamental

properties. Where experimental data for the target compound is unavailable, information for the

closely related compound, diethyl malonate, is provided for comparative purposes and to offer

an estimated profile.
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Property Value Source

IUPAC Name

diethyl 2-

[(dimethylamino)methylene]pro

panedioate

--INVALID-LINK--

CAS Number 18856-68-3 --INVALID-LINK--

Molecular Formula C₁₀H₁₇NO₄ --INVALID-LINK--

Molecular Weight 215.25 g/mol --INVALID-LINK--

Physical State
Not Reported (Likely a liquid or

low-melting solid)
N/A

Melting Point
Not Reported (Diethyl

malonate: -50 °C)
N/A

Boiling Point

Not Reported (Diethyl

malonate: 199.3 °C at 760

mmHg)

N/A

Density

Not Reported (Diethyl

malonate: 1.055 g/cm³ at 20

°C)

N/A

Solubility
Not Reported (Likely soluble in

common organic solvents)
N/A

Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of Diethyl 2-

(dimethylaminomethylidene)propanedioate is not readily available in the reviewed literature, a

general and effective method for the synthesis of analogous enaminones involves the reaction

of an amine with an activated malonate derivative.

Experimental Protocol: General Synthesis of Diethyl 2-
((amino)methylene)malonates
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This protocol is adapted from methodologies used for structurally similar compounds and

represents a likely effective route.

Reaction:

A primary or secondary amine is reacted with diethyl ethoxymethylenemalonate (DEEM) or

dimethylformamide-diethylacetal (DMF-DEA). The use of DMF-DEA is particularly relevant for

the synthesis of Diethyl 2-(dimethylaminomethylidene)propanedioate.

Procedure using Dimethylformamide-diethylacetal (DMF-DEA):

To a solution of diethyl malonate (1.0 equivalent) in an appropriate aprotic solvent (e.g.,

toluene, THF, or acetonitrile), add dimethylformamide-diethylacetal (1.0-1.2 equivalents).

The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography

(TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the

starting materials.

Upon completion, the solvent and volatile byproducts are removed under reduced pressure.

The crude product is then purified, typically by vacuum distillation or column chromatography

on silica gel, to yield the desired Diethyl 2-(dimethylaminomethylidene)propanedioate.

Visualization of the Synthetic Workflow:
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Caption: Synthetic workflow for Diethyl 2-(dimethylaminomethylidene)propanedioate.
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Spectroscopic Characterization
Detailed experimental spectra for Diethyl 2-(dimethylaminomethylidene)propanedioate are not

available. However, based on its structure and data from analogous compounds, the expected

spectral characteristics are outlined below.

¹H NMR Spectroscopy: The spectrum is expected to show signals corresponding to the two

ethyl groups (a quartet and a triplet), a singlet for the vinylic proton, and singlets for the two

methyl groups of the dimethylamino moiety. The chemical shifts will be influenced by the

electron-donating nitrogen and electron-withdrawing ester groups.

¹³C NMR Spectroscopy: The spectrum should display signals for the carbonyl carbons of the

ester groups, the carbons of the double bond, the carbons of the ethyl groups, and the

carbons of the dimethylamino group.

Infrared (IR) Spectroscopy: A gas-phase IR spectrum for this compound is available from the

NIST Chemistry WebBook. Key expected absorptions include strong C=O stretching

vibrations for the ester groups, C=C stretching for the double bond, and C-N stretching

vibrations.

Mass Spectrometry: The NIST Chemistry WebBook also provides the mass spectrum

(electron ionization) for this compound, which can be used for its identification.

Biological Activity
While there is no specific report on the biological activity of Diethyl 2-

(dimethylaminomethylidene)propanedioate, the broader class of enaminones and related

diethyl malonate derivatives has been investigated for various biological activities.

Notably, a study on Diethyl 2-((arylamino)methylene)malonates, which are structurally similar,

has demonstrated their potential as antifungal agents against Fusarium oxysporum. This

suggests that Diethyl 2-(dimethylaminomethylidene)propanedioate may also possess

antifungal properties and could be a candidate for further investigation in this area.

Visualization of Potential Biological Investigation Workflow:
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Caption: Workflow for investigating the potential antifungal activity.

Conclusion
Diethyl 2-(dimethylaminomethylidene)propanedioate is a potentially valuable synthetic

intermediate. While its physicochemical properties are not yet fully characterized in the public

domain, established synthetic routes for analogous compounds provide a clear path for its

preparation. The reported antifungal activity of structurally related molecules suggests a

promising avenue for future research into the biological applications of this compound,

particularly in the development of novel antifungal agents. Further experimental work is

required to fully elucidate its properties and potential.

To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Diethyl
2-(dimethylaminomethylidene)propanedioate]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b101224#physicochemical-properties-of-diethyl-2-
dimethylaminomethylidene-propanedioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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